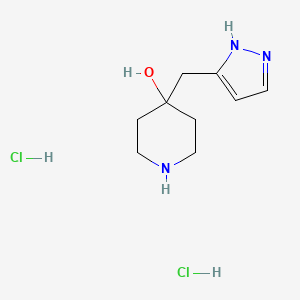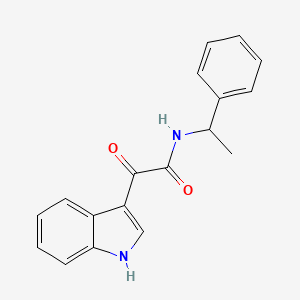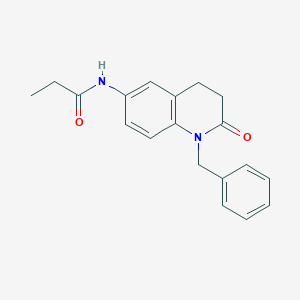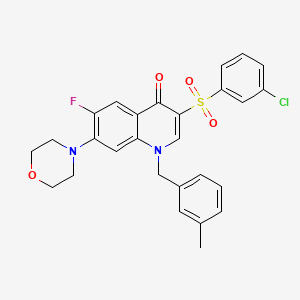
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mecanismo De Acción
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide selectively inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which can lead to anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which can lead to anticonvulsant, anxiolytic, and analgesic effects. N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has also been shown to reduce the levels of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. However, one limitation is that it is not orally bioavailable and must be administered via injection. This can make it more difficult to use in animal studies and may limit its potential use in humans.
Direcciones Futuras
There are several potential future directions for research on N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further research is needed to determine the optimal dosing and administration of N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide for this indication. Another area of interest is its potential use in the treatment of epilepsy. N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential use in humans. Finally, there is potential for the development of new GABA-AT inhibitors based on the structure of N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide, which could have improved pharmacokinetic properties and increased selectivity for the enzyme.
Métodos De Síntesis
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methylbenzylamine with cyclopentanone in the presence of an acid catalyst to form 3-methylcyclopentanone-1-amine. The resulting amine is then reacted with cyanomethyl chloride to form N-(cyanomethyl)-3-methylcyclopentanone-1-amine. This intermediate is then reacted with ethyl chloroformate to form N-(cyanomethyl)-3-methylcyclopentanone-1-carboxylate. Finally, the carboxylate is hydrolyzed to form N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of addiction, particularly cocaine addiction. N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to reduce cocaine-seeking behavior in animal models and has been proposed as a potential treatment for cocaine addiction in humans.
Propiedades
IUPAC Name |
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12-5-4-6-13(11-12)15(7-2-3-8-15)14(18)17-10-9-16/h4-6,11H,2-3,7-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINLXYZBQTWDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid](/img/structure/B2794002.png)
![3-(4-ethoxyphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2794003.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(2-tert-butyltetrazol-5-yl)acetamide;hydrochloride](/img/structure/B2794005.png)

![(E)-4-(Dimethylamino)-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]but-2-enamide](/img/structure/B2794008.png)
![7-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794009.png)
![1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one](/img/structure/B2794011.png)


![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2794018.png)
![N-cyclohexyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2794019.png)

![1-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2794025.png)